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histidine-rich calcium-binding protein

Cat. No.: B1178112
CAS No.: 139135-52-7
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Description

Historical Perspectives in Histidine-Rich Calcium-Binding Protein Discovery and Early Research

The journey into understanding the intricate mechanisms of cellular calcium homeostasis led to the discovery of this compound (HRC). Early investigations in the late 1980s identified HRC as a significant component of the sarcoplasmic reticulum (SR) in both rabbit skeletal and cardiac muscles. nih.gov This novel protein, with a molecular weight of approximately 160-170 kDa, was found to be particularly abundant in striated muscles and arteriolar smooth muscle cells. nih.govnih.govelsevierpure.com

Initial characterization revealed that HRC is a high-capacity, low-affinity calcium-binding protein. nih.govnih.gov It was observed to stain metachromatically blue with Stains-all, a cationic dye that indicates calcium-binding properties, and it demonstrated the ability to bind radioactive calcium (⁴⁵Ca²⁺) on nitrocellulose membranes. nih.gov Structurally, the deduced amino acid sequence of HRC highlighted several key features: an N-terminal signal sequence for targeting to the SR, a highly repetitive region containing histidine-rich sequences and acidic amino acids believed to be responsible for its calcium-binding capabilities, a polyglutamic acid stretch, and a cysteine-rich domain at the carboxyl terminus. nih.govfrontiersin.org Although initially its biological function was debated, its localization within the SR lumen strongly suggested a role in calcium homeostasis rather than interacting with plasma lipoproteins. nih.gov

Early research also began to unravel its interactions with other SR proteins. The first identified direct interaction was with triadin, a protein embedded in the SR membrane and part of the calcium-release complex. nih.govnih.gov This interaction was a crucial first step in understanding how HRC might influence SR calcium release, a fundamental process in muscle contraction. nih.gov

Contemporary Research Significance of this compound in Cellular Homeostasis

In recent years, research has solidified the role of this compound (HRC) as a critical regulator of sarcoplasmic reticulum (SR) calcium cycling, influencing its uptake, storage, and release. nih.govnih.govresearchgate.net This positions HRC as a key player in maintaining cellular calcium homeostasis, particularly in striated muscle. researchgate.netnih.gov Its function is multifaceted, involving direct interactions with key components of the SR calcium handling machinery.

A pivotal aspect of contemporary HRC research is its dual regulatory role. At low SR calcium concentrations, HRC interacts with and inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), the pump responsible for calcium uptake into the SR. nih.govbiologists.com Conversely, as SR calcium levels rise, HRC's affinity for SERCA diminishes, and it increasingly binds to triadin, thereby modulating the activity of the ryanodine (B192298) receptor (RyR) and influencing calcium release. nih.govbiologists.com This dynamic interplay allows HRC to act as a sophisticated sensor and regulator of luminal SR calcium levels.

The significance of HRC extends to pathophysiology. Alterations in HRC expression levels have been linked to impaired cardiac function and heart failure. sigmaaldrich.com Furthermore, a specific genetic variant of HRC, Ser96Ala, has been identified as a risk factor for malignant ventricular arrhythmias in patients with dilated cardiomyopathy, highlighting its importance in cardiac rhythmicity. nih.govfrontiersin.orgresearchgate.net Research has shown that the phosphorylation of HRC at serine 96, a site affected by this variant, is crucial for its proper function and interaction with its binding partners. researchgate.netresearchgate.net This has opened avenues for investigating HRC as a potential biomarker and therapeutic target in heart disease. nih.govresearchgate.net Beyond the heart, emerging studies also suggest a role for HRC in other cellular processes and diseases, such as gastric cancer, by influencing intracellular calcium concentrations. nih.govsemanticscholar.org

Overview of Methodological Approaches in this compound Studies

A variety of methodological approaches have been instrumental in elucidating the structure, function, and physiological relevance of this compound (HRC). These techniques span from the molecular and biochemical to the cellular and whole-animal levels.

Biochemical and Molecular Techniques:

Protein Purification and Characterization: Early studies involved the purification of HRC from muscle tissues to determine its physicochemical properties, such as its molecular weight and amino acid composition. nih.govnih.gov

Calcium Binding Assays: To confirm its identity as a calcium-binding protein, researchers have employed techniques like Stains-all staining and ⁴⁵Ca²⁺ overlay assays on nitrocellulose membranes. nih.gov Isothermal titration calorimetry (ITC) has been used to quantitatively measure the binding affinity and stoichiometry of calcium to HRC and its peptide fragments. mdpi.comfrontiersin.org

Co-immunoprecipitation: This technique has been fundamental in identifying HRC's interaction partners within the sarcoplasmic reticulum, such as triadin and SERCA2a. nih.govnih.govresearchgate.net

In Vitro Phosphorylation Assays: These assays have been crucial for studying the phosphorylation of HRC by kinases like casein kinase 2 and Fam20C, and understanding how phosphorylation affects its interactions and function. nih.govresearchgate.net

Molecular Docking and Spectroscopic Methods: Computational molecular docking, along with techniques like UV spectroscopy and Fourier-transform infrared spectroscopy (FTIR), have been used to predict and analyze the binding sites and conformational changes of HRC upon calcium binding. mdpi.comfrontiersin.org

Cellular and In Vivo Approaches:

Immunofluorescence and Immunoelectron Microscopy: These imaging techniques have been used to determine the subcellular localization of HRC within the sarcoplasmic reticulum lumen of striated and arteriolar smooth muscle cells. elsevierpure.com

Gene Overexpression and Knockdown/Knockout Models: The use of recombinant adenoviruses to overexpress HRC in isolated cardiomyocytes, as well as the creation of transgenic and knockout mouse models, has allowed researchers to study the physiological consequences of altered HRC levels on calcium cycling and cardiac contractility. nih.govsigmaaldrich.com The development of mouse models with specific mutations, such as the Ser81Ala variant (equivalent to the human Ser96Ala), has been critical in studying the pathological effects of HRC genetic variants. nih.gov

Calcium Imaging: Fluorescent calcium indicators, such as Fluo-4/AM, are used in live cells to measure changes in intracellular calcium concentrations in response to HRC manipulation, providing direct evidence of its role in calcium homeostasis. semanticscholar.org

Electrophysiological Studies: In the context of cardiac research, electrocardiography and electrophysiological studies in animal models are used to assess the impact of HRC and its variants on cardiac rhythm and arrhythmogenesis. nih.govresearchgate.net

Research Findings on HRC Interactions and Properties

Property/InteractionKey FindingResearch Method(s)
Calcium Binding High-capacity, low-affinity binding to Ca²⁺.⁴⁵Ca²⁺ overlay assays, Stains-all staining, Isothermal titration calorimetry
Interaction with Triadin Binds to the luminal KEKE motif of triadin, influencing the Ca²⁺ release complex. This interaction is Ca²⁺-dependent, being optimal at higher Ca²⁺ concentrations.Co-immunoprecipitation, In vitro binding assays
Interaction with SERCA2a Directly interacts with and inhibits SERCA2a activity at low luminal Ca²⁺ concentrations.Co-immunoprecipitation, In vitro functional assays
Phosphorylation Phosphorylated by casein kinase 2 and Fam20C. Phosphorylation at Ser96 is critical for regulating its interactions with triadin and SERCA2a.In vitro phosphorylation assays, Mass spectrometry-based phosphoproteomics
Subcellular Localization Predominantly located in the lumen of the sarcoplasmic reticulum in striated and arteriolar smooth muscle.Immunofluorescence, Immunoelectron microscopy

Properties

CAS No.

139135-52-7

Molecular Formula

C15H19NO5

Synonyms

histidine-rich calcium-binding protein

Origin of Product

United States

Molecular Biology and Gene Regulation of Histidine Rich Calcium Binding Protein

HRC Gene Structure and Organization

The genomic organization of the HRC gene provides the foundational blueprint for its expression. The gene is located on human chromosome 19q13.3. nih.gov

The human HRC gene is characterized by a specific arrangement of exons and introns. The gene consists of six exons that are transcribed into the precursor messenger RNA (pre-mRNA). nih.gov A notable feature of the HRC gene's structure is the distribution of its coding sequence. The first exon is exceptionally large, containing almost 90% of the entire protein-coding region. nih.gov This structural organization, where a single exon encodes the vast majority of the protein, is a significant aspect of its genomic architecture.

Table 1: Exon-Intron Structure of the Human HRC Gene
FeatureDescriptionReference
Number of Exons6 nih.gov
Key Architectural FeatureExon 1 contains nearly 90% of the entire coding sequence. nih.gov

The promoter region of the HRC gene, located upstream of the transcription initiation site, contains several key elements that are essential for initiating and regulating its transcription. Detailed analysis of this region has revealed the absence of a canonical TATA box, which is a common feature in many eukaryotic promoters. nih.gov Instead, the HRC promoter contains other regulatory motifs.

Key identified elements include:

CpG Islands : Three potential CpG islands have been identified at approximately 2.1 kb, 2.5 kb, and 3.2 kb upstream of the transcriptional start site. nih.gov These regions of high CG dinucleotide content are often associated with gene regulation.

SR Signal Sequence : A specific GGCTGGGG sequence is located at position -224. nih.gov This sequence is also found in the promoter regions of other genes encoding sarcoplasmic reticulum proteins, such as sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) and calsequestrin, suggesting it may function as a common regulatory signal for SR-related genes. nih.gov

Muscle-Specific Enhancer : A critical transcriptional enhancer has been identified within a 2,726-bp fragment of the human HRC gene (extending from −2609 to +117). nih.gov This enhancer contains a highly conserved 141-bp noncoding sequence that is over 80% conserved between humans and mice and is sufficient to direct muscle-specific gene expression. nih.gov

HRC Transcript Variants and Isoforms

The complexity of the histidine-rich calcium-binding protein (HRC) function is further underscored by the existence of multiple transcript variants and protein isoforms. These variants arise from processes such as alternative splicing of the HRC gene transcript and genetic polymorphisms, leading to proteins with potentially different characteristics and regulatory roles. Alternative splicing allows for a single gene to encode a variety of protein isoforms, which can have distinct activities or tissue-specific expression patterns nih.govutah.edu.

Current genomic and proteomic databases indicate the presence of several variants for the human HRC gene. The National Center for Biotechnology Information (NCBI) lists a primary reference mRNA sequence (NM_002152.3), which corresponds to the canonical protein isoform (NP_002143.1) nih.gov. This main isoform is a precursor protein of 699 amino acids uniprot.org. In addition to this primary transcript, further mRNA sequences have been identified, suggesting the production of different transcript variants genecards.org. The Human Protein Atlas database notes that the HRC gene has three distinct protein-coding transcripts proteinatlas.org.

Proteomic databases have identified potential protein isoforms resulting from these transcript variations. For instance, UniProt documents the canonical 699-amino acid sequence and also lists a potential shorter isoform of 96 amino acids uniprot.org.

Beyond alternative splicing, genetic variants in the HRC gene contribute significantly to the diversity of HRC isoforms. These polymorphisms can result in single amino acid changes that may alter the protein's function and have been linked to various pathological conditions. One of the most extensively studied variants is the Ser96Ala polymorphism (rs3745297), where a serine residue at position 96 is replaced by an alanine (B10760859) nih.govbiologists.com. This specific isoform is a result of a single nucleotide polymorphism (T>G) in the HRC gene and has been identified as a genetic predictor for life-threatening ventricular arrhythmias and recurrence of atrial fibrillation after catheter ablation nih.govnih.gov.

Other identified polymorphisms that give rise to HRC protein isoforms include changes at various amino acid positions. These variants, summarized in the table below, contribute to the structural and functional diversity of the HRC protein population genecards.org.

Table of Known HRC Gene Variants and Isoforms

Variant/Isoform NameType of VariationConsequenceAssociated Findings
Canonical Isoform (NP_002143.1) Reference Sequence699 amino acid proteinStandard functional protein involved in sarcoplasmic reticulum Ca2+ handling.
Short Isoform (M0QY84) Potential Alternative Splicing96 amino acid proteinComputationally mapped potential isoform; specific function not detailed uniprot.org.
Ser96Ala (p.Ser96Ala) Single Nucleotide Polymorphism (SNP)Amino acid substitution (Serine to Alanine) at position 96Associated with increased risk of cardiac arrhythmias nih.govbiologists.com.
Leu35Leu (p.Leu35Leu) SNPSynonymous substitution (no amino acid change)Identified polymorphism genecards.org.
Ser43Asn (p.Ser43Asn) SNPAmino acid substitution (Serine to Asparagine) at position 43Identified polymorphism genecards.org.
Glu202_Glu203insGlu InsertionInsertion of a Glutamic acid residueIdentified polymorphism genecards.org.
Asp261del DeletionDeletion of an Aspartic acid residue at position 261Identified polymorphism genecards.org.
Glu603Lys (p.Glu603Lys) SNPAmino acid substitution (Glutamic acid to Lysine) at position 603Identified polymorphism utah.edu.

The study of these HRC transcript variants and isoforms is crucial for understanding the nuanced roles of this protein in both normal physiology and disease. The functional consequences of many of these variants, particularly those arising from alternative splicing, remain an active area of investigation.

Protein Biochemistry and Structural Aspects of Histidine Rich Calcium Binding Protein

HRC Protein Biogenesis and Post-Translational Processing

The synthesis and maturation of the Histidine-Rich Calcium-Binding Protein (HRC) involve targeted trafficking and specific modifications to ensure its proper localization and function. Residing within the lumen of the sarcoplasmic reticulum (SR), HRC is integral to the regulation of calcium uptake, storage, and release. nih.govnih.gov

N-terminal Signal Sequence and Sarcoplasmic Reticulum Targeting of HRC

The journey of HRC to the sarcoplasmic reticulum is directed by a specific molecular address at its beginning. HRC is synthesized with an N-terminal signal sequence, a chain of amino acids that acts as a targeting signal. nih.govnih.gov In humans, this signal peptide consists of the first 28 amino acids, while in other species it is a 27-residue sequence. nih.govnih.gov This sequence ensures that the newly synthesized protein is guided to and translocated into the lumen of the sarcoplasmic reticulum, its primary site of function. nih.govwikipedia.org

Intracellular Trafficking and Maturation Pathways of HRC

Once inside the SR, HRC undergoes post-translational modifications, primarily phosphorylation, which can modulate its activity. nih.gov Initial studies identified that HRC could be phosphorylated in vitro by several kinases, including protein kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and casein kinase II (CKII). nih.gov However, it is suggested that phosphorylation by PKA and CaMKII may not occur in a living organism. nih.gov More recent findings have confirmed that HRC is phosphorylated in vivo by the Golgi-enriched kinase Fam20C. frontiersin.orgnih.gov This phosphorylation at a specific site, Serine 96 in humans, is crucial as it affects HRC's interaction with other key SR proteins like SERCA2 and triadin, thereby influencing SR calcium cycling. frontiersin.orgbiorxiv.org The trafficking pathway concludes with HRC residing in the SR lumen, where it performs its regulatory roles. wikipedia.orguniprot.org

Structural Domain Organization and Functional Motifs of HRC

HRC is a highly charged, 170 kDa protein characterized by a unique structural organization comprising several distinct domains and repetitive motifs. nih.gov It is composed of over 30% acidic residues (aspartic acid and glutamic acid) and about 13% histidine, which are critical for its function. nih.govebi.ac.uk The protein's sequence is noted for being dominated by long, low-complexity repeats, characteristic of intrinsically disordered proteins. biorxiv.org

Histidine-Rich Acidic Tandem Repeats and Calcium Binding Sites

A prominent feature of HRC is a highly repetitive region in the middle of the protein. nih.gov This area contains nine or ten nearly identical tandem repeats, each about 26 to 29 amino acids long. nih.govebi.ac.uk These repeats are defined by two main motifs. nih.gov The first is an almost invariant hexapeptide, "HRHRGH," which is rich in histidine. nih.govebi.ac.uk This is followed by a stretch of 10 to 18 acidic amino acid residues. nih.govnih.gov

Although HRC lacks a classic calcium-binding motif, it is presumed that these highly acidic central cores within each repeat constitute the low-affinity, high-capacity calcium-binding sites. nih.govnih.govfrontiersin.org The binding is thought to occur through electrostatic interactions with pairs or triplets of acidic amino acids, forming surfaces that can bind a large number of calcium ions. nih.gov This high capacity for calcium binding makes HRC a significant calcium buffer within the SR. nih.govfrontiersin.org These histidine-rich acidic repeats have also been identified as the domains responsible for the interaction with triadin. nih.gov

Cysteine-Rich Domain and Potential Metal Binding Sites in HRC

At its carboxyl-terminus, HRC possesses a highly conserved cysteine-rich domain. nih.gov This region features a cluster of 14 closely spaced cysteine residues, with a repeating pattern of Cys-X-X-Cys. nih.gov This specific motif is suggestive of a heavy metal binding domain. nih.gov Research has demonstrated that HRC can bind zinc (Zn²⁺) at sites distinct from its calcium-binding sites. researchgate.net This cysteine-rich domain is also implicated in mediating protein-protein interactions, notably its calcium-dependent binding to triadin. nih.govnih.gov

Compound and Protein Names Mentioned

NameType
This compound (HRC)Protein
Calcium (Ca²⁺)Ion
Zinc (Zn²⁺)Ion
TriadinProtein
SERCA (Sarco/endoplasmic reticulum Ca²⁺-ATPase)Protein (Enzyme)
CalsequestrinProtein
Protein Kinase A (PKA)Protein (Enzyme)
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)Protein (Enzyme)
Casein Kinase II (CKII)Protein (Enzyme)
Fam20CProtein (Enzyme)
Aspartic AcidAmino Acid
Glutamic AcidAmino Acid
HistidineAmino Acid
CysteineAmino Acid
SerineAmino Acid

Conformational Dynamics and Flexibility of HRC

The function of HRC is intrinsically linked to its ability to undergo significant conformational changes in response to fluctuations in the calcium concentration within the sarcoplasmic reticulum. This dynamic nature is a product of both specific calcium-binding domains and regions of intrinsic disorder.

Calcium-Induced Conformational Changes in HRC

The binding of calcium ions is a primary driver of conformational shifts in HRC. While it lacks the canonical EF-hand motifs found in many other calcium-binding proteins, HRC possesses highly repetitive regions rich in histidine and acidic amino acids, which are believed to constitute its low-affinity, high-capacity calcium-binding sites. maayanlab.cloud It is proposed that HRC binds calcium through electrostatic interactions involving pairs or triplets of these acidic residues, forming distinct calcium-binding surfaces. nih.gov

Evidence for calcium-induced conformational changes comes from observations of altered electrophoretic mobility of HRC in the presence of calcium. nih.gov These changes suggest a more compact structure upon calcium binding. This phenomenon is crucial for its regulatory function, as the conformational state of HRC dictates its interaction with other SR proteins. For instance, the interaction between HRC and triadin, a component of the calcium release complex, is sensitive to calcium concentrations. nih.gov The binding is strongest at moderate calcium levels, and alterations in calcium concentration, leading to conformational changes in HRC, can disrupt this interaction. nih.gov This dynamic interplay allows HRC to act as a sensor of luminal calcium levels, modulating calcium release. nih.gov

Intrinsically Disordered Regions of HRC and Functional Implications

A significant portion of the HRC protein is characterized as intrinsically disordered, meaning it lacks a fixed three-dimensional structure under physiological conditions. mdpi.com These intrinsically disordered regions (IDRs) are not merely passive linkers but are crucial for HRC's function. frontiersin.orgbiologists.com The inherent flexibility of IDRs allows HRC to interact with multiple protein partners and adopt different conformations depending on the cellular context. biologists.com

The disordered nature of HRC facilitates its role as a "fuzzy complex" when interacting with proteins like the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). mdpi.com This means that the interaction is dynamic and does not rely on a single, rigid structure. This flexibility is functionally significant, as it allows HRC to modulate the activity of its binding partners in a nuanced manner. The IDRs are also thought to be key sites for post-translational modifications, which can further fine-tune the protein's function by altering its conformational ensemble and interaction affinities. frontiersin.org

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are critical for regulating the activity and interactions of HRC. Phosphorylation is the most well-characterized PTM of HRC, but other modifications may also play a role in its function.

Phosphorylation Sites and Kinases Involved (e.g., CKII, Fam20C, CaMKII)

HRC is a substrate for several protein kinases, which phosphorylate it at specific serine and threonine residues. In vivo studies of human skeletal muscle have identified multiple phosphorylation sites on HRC. nih.gov

Key kinases known to phosphorylate HRC include:

Casein Kinase II (CKII): This lumenally located kinase is responsible for phosphorylating several sites on HRC. nih.govnih.gov Phosphoproteomic analysis has confirmed the involvement of CKII in HRC phosphorylation in human skeletal muscle. nih.gov

Family with sequence similarity 20, member C (Fam20C): This kinase phosphorylates HRC at Serine 96 (Ser96). nih.govresearchgate.net The HRC Ser96Ala polymorphism, which prevents this phosphorylation, has been linked to an increased risk of malignant arrhythmias. maayanlab.cloudnih.gov

Ca2+/calmodulin-dependent protein kinase II (CaMKII): Initial reports suggested that CaMKII is one of the kinases that can phosphorylate HRC. nih.gov

The following table summarizes some of the identified phosphorylation sites in human HRC and the predicted or confirmed kinases involved.

Phosphorylation SitePredicted/Confirmed Kinase(s)
Ser96Fam20C nih.govresearchgate.net
Ser119CKII (predicted) nih.gov
Ser157/Ser159Protein Kinase B (PKB) (predicted) nih.gov
Ser170/Ser171CKII (predicted) nih.gov
Ser431CKII (predicted) nih.gov
Ser563MAPK8 or GSK3B (predicted) nih.gov
Ser567CKII (predicted) nih.gov

Functional Consequences of HRC Phosphorylation on Protein Interactions and Activity

Phosphorylation of HRC has profound effects on its function by modulating its interactions with key SR proteins, thereby influencing calcium cycling.

The phosphorylation of Ser96 by Fam20C is particularly critical. This modification enhances the binding of HRC to both SERCA2a and triadin. researchgate.netnih.gov The impaired interaction of the non-phosphorylatable Ser96Ala variant with triadin leads to dysregulation of SR calcium release through the ryanodine (B192298) receptor (RyR2) complex. nih.gov This highlights the importance of HRC phosphorylation in maintaining normal cardiac rhythmicity. maayanlab.cloudnih.gov

In a broader sense, phosphorylation can alter the electrostatic surface of HRC, affecting its binding affinities and subsequent regulatory activities. The reversible nature of phosphorylation allows for dynamic control over HRC's function, enabling rapid responses to changes in cellular signaling pathways. For instance, in vitro phosphorylation of HRC has been shown to affect the ryanodine affinity of the RyR, suggesting a direct functional role in modulating SR calcium release.

Other Covalent Modifications (e.g., Glycosylation, Redox Modifications)

While phosphorylation is the most studied PTM of HRC, its primary structure suggests the potential for other covalent modifications.

Glycosylation: Currently, there is no direct evidence from the reviewed literature to confirm that HRC undergoes glycosylation.

Redox Modifications: HRC possesses a cysteine-rich domain at its C-terminus. nih.gov The presence of multiple cysteine residues suggests that this region could be susceptible to redox modifications, such as the formation of disulfide bonds. This cysteine-rich pattern is also found in a range of iron-sulfur cluster proteins, hinting at potential roles in redox reactions and metal binding. nih.gov This domain is crucial for protein-protein interactions, including its association with triadin. researchgate.net While the functional significance of specific redox modifications on HRC has yet to be experimentally verified, the conserved nature of this domain suggests its importance in maintaining the protein's structural integrity and function.

Calcium Binding and Regulation Mechanisms of Histidine Rich Calcium Binding Protein

Calcium Binding Characteristics of HRC

The histidine-rich calcium-binding protein (HRC) is recognized as a high-capacity, low-affinity calcium-binding protein located within the lumen of the sarcoplasmic reticulum (SR). nih.govresearchgate.netbiorxiv.org Its ability to bind a large number of calcium ions, albeit with lower affinity compared to other proteins, is a defining feature of its function in cellular calcium homeostasis. nih.gov Early studies using 45Ca2+ on nitrocellulose membranes confirmed these characteristics. nih.gov The protein stains blue with Stainsall, a cationic dye that indicates calcium-binding proteins. nih.gov

Detailed biochemical analyses have firmly established HRC as a protein capable of binding a high quantity of calcium with low affinity. nih.govbiorxiv.orgfrontiersin.org This characteristic is similar to another major SR calcium-binding protein, calsequestrin. frontiersin.org The high capacity is attributed to the presence of numerous acidic clusters within the HRC structure, which surpass those found in calsequestrin. frontiersin.org Specific studies have quantified the binding parameters of HRC. One report indicated that HRC binds approximately 200 nanomoles of Ca2+ per milligram of protein. nih.gov The dissociation constant (KD), a measure of affinity, was determined to be 1.9 mM, confirming its low-affinity nature. nih.gov

Table 1: Calcium Binding Parameters of HRC

Parameter Value Reference
Binding Capacity 200 nmol Ca2+/mg protein nih.gov

Role of Histidine and Acidic Residues in Calcium Coordination by HRC

The primary structure of HRC is notable for its high content of charged amino acids, with over 30% being acidic residues and around 13% being histidine. frontiersin.orgnih.gov Unlike many other calcium-binding proteins, HRC does not possess a typical calcium-binding motif such as an EF-hand. nih.govfrontiersin.org Instead, it is presumed that calcium binding is mediated by the numerous acidic residues. nih.govfrontiersin.org The structure of HRC features a highly repetitive region. frontiersin.org This area contains multiple tandem repeats, each consisting of a histidine-rich sequence (e.g., HRHRGH) followed by a stretch of 10-11 acidic amino acids, such as glutamic acid and aspartic acid. frontiersin.org

It is believed that HRC coordinates calcium ions through electrostatic interactions involving pairs or triplets of these acidic amino acids, which collectively form calcium-binding surfaces. nih.gov Calcium binding induces conformational changes in the HRC protein, which can be observed as changes in its electrophoretic mobility. nih.gov The histidine-rich regions may also play a role in pH sensing. researchgate.net

HRC as a Sarcoplasmic Reticulum Calcium Buffer and Storage Modulator

Within the sarcoplasmic reticulum lumen, HRC functions as a significant calcium buffer, contributing to the regulation of calcium storage and release. nih.gov Its high capacity for binding calcium allows the SR to store a large amount of total calcium while keeping the free intra-luminal calcium concentration relatively low. researchgate.net This buffering capacity is crucial for modulating the processes of calcium uptake and release during muscle excitation-contraction coupling. nih.gov By binding a substantial portion of the calcium taken up by SERCA, HRC effectively increases the total calcium storage capacity of the SR. nih.gov

Table 2: Calcium-Dependent Polymerization State of HRC

Calcium Concentration Predominant State
Low Pentamers (and other multimers)

Interactions of Histidine Rich Calcium Binding Protein with Other Cellular Components

Direct Protein-Protein Interactions of HRC in Sarcoplasmic Reticulum Calcium Cycling

HRC is strategically located within the lumen of the sarcoplasmic reticulum, a major intracellular calcium store in muscle cells. elsevierpure.com This positioning allows it to directly interact with proteins that govern the movement of calcium ions across the SR membrane. The primary interaction partners of HRC in this context are the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, responsible for calcium uptake into the SR, and triadin, a component of the calcium release complex. nih.govfrontiersin.orgnih.gov Through these interactions, HRC is thought to mediate a fine cross-talk between the processes of SR calcium uptake and release. nih.govfrontiersin.org

The dual nature of HRC's interactions is pivotal to its function. At low luminal calcium concentrations, HRC preferentially binds to and inhibits SERCA. frontiersin.org Conversely, as SR calcium levels rise, HRC's affinity for triadin increases, leading to a modulation of calcium release. frontiersin.org This reciprocal relationship positions HRC as a key regulator, ensuring a coordinated control over SR calcium dynamics.

HRC Interaction with Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

A significant aspect of HRC's regulatory role lies in its direct interaction with SERCA, the protein pump that actively transports calcium from the cytosol back into the sarcoplasmic reticulum. nih.govnih.gov This interaction has been confirmed through various experimental techniques, including co-immunoprecipitation, pull-down assays, and blot overlays using cardiac homogenates. nih.gov The binding site for HRC on SERCA2 has been identified as a region within the N-terminal cation transporter domain (amino acids 74-90) that extends into the SR lumen. nih.gov On the HRC molecule, the interaction is mediated by its histidine- and glutamic acid-rich domain (amino acids 320-460). nih.gov This direct binding implicates HRC as a direct modulator of SR calcium uptake. nih.gov

Calcium-Dependent Modulation of HRC-SERCA Interaction

The interaction between HRC and SERCA is not static but is dynamically regulated by the concentration of calcium within the sarcoplasmic reticulum. nih.govfrontiersin.orgnih.gov Maximal binding between HRC and SERCA occurs at very low calcium concentrations. frontiersin.orgnih.gov As the luminal calcium concentration increases, the affinity of HRC for SERCA significantly decreases, leading to their dissociation. nih.govfrontiersin.orgbiorxiv.org This calcium-dependent modulation suggests that HRC acts as an intra-SR calcium sensor. nih.gov When SR calcium levels are low, HRC binds to SERCA, and as the SR fills with calcium, HRC detaches, potentially allowing for unimpeded SERCA activity or shifting its regulatory focus towards the calcium release complex. frontiersin.orgnih.gov This dynamic interplay is crucial for the fine-tuning of SR calcium handling during the cardiac cycle. nih.gov

Effects on SERCA Transport Activity and Conformational Cycling

The binding of HRC to SERCA has a direct inhibitory effect on the pump's calcium transport activity. frontiersin.orgbiologists.com Overexpression of HRC in transgenic mouse hearts has been shown to decrease the rates of SR calcium uptake. nih.govnih.gov This inhibitory effect is thought to be a consequence of HRC binding near the cation transporter site of SERCA, thereby hindering its function. nih.gov

HRC Interaction with Triadin

In addition to its interaction with SERCA, HRC also directly binds to triadin, an integral membrane protein of the junctional sarcoplasmic reticulum. nih.govfrontiersin.orgnih.gov Triadin is a key component of the quaternary calcium release complex, which also includes the ryanodine (B192298) receptor (RyR), junctin, and calsequestrin. nih.govbiorxiv.org The interaction between HRC and triadin has been demonstrated through co-immunoprecipitation experiments and fusion protein binding assays. nih.gov Multiple domains of HRC, including its C-terminal cysteine-rich region and its histidine-rich and acidic repeats, have been implicated in binding to the KEKE motif within the luminal domain of triadin. frontiersin.orgnih.govnih.gov

Calcium-Dependent Modulation of HRC-Triadin Interaction

Similar to the HRC-SERCA interaction, the binding of HRC to triadin is also calcium-dependent, but in a reciprocal manner. nih.govfrontiersin.org The interaction between HRC and triadin is enhanced as the concentration of luminal calcium increases, with optimal binding occurring at high (millimolar) calcium concentrations. nih.govbiologists.comnih.gov This is in stark contrast to the HRC-SERCA interaction, which is favored at low calcium levels. nih.govfrontiersin.org This opposing calcium dependency is central to HRC's proposed role as a luminal calcium sensor that orchestrates a switch in its binding partners, and consequently its regulatory effects, based on the SR calcium load. frontiersin.orgnih.gov

Role in Ryanodine Receptor (RyR) Regulation and Calcium Release

Through its interaction with triadin, HRC is positioned to modulate the function of the ryanodine receptor, the primary calcium release channel in the sarcoplasmic reticulum. frontiersin.orgnih.gov By binding to triadin, which is part of the RyR complex, HRC can influence SR calcium release. biologists.comnih.gov It is proposed that at high intra-SR calcium concentrations, the enhanced HRC-triadin interaction contributes to a reduction in calcium release through the RyR channels. biologists.com This suggests that HRC may play a role in preventing excessive calcium release when the SR is heavily loaded, thereby contributing to the stability of SR calcium handling. frontiersin.org The interaction of triadin with the RyR is known to regulate the channel's activity, and by influencing triadin, HRC indirectly partakes in this regulation. nih.govnih.govberkeley.edu

Interactive Data Table: Calcium-Dependent Interactions of HRC

HRC Interacting ProteinOptimal Calcium Concentration for BindingEffect of Interaction
SERCALowInhibition of Ca2+ uptake
TriadinHighModulation of Ca2+ release

Table of Compound Names

Compound Name
Histidine-rich calcium-binding protein (HRC)
Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)
Triadin
Ryanodine Receptor (RyR)
Junctin
Calsequestrin

HRC Association with Ryanodine Receptors (RyRs) and Other SR Proteins

HRC does not appear to bind directly to the ryanodine receptor (RyR), the primary calcium release channel in the SR. Instead, its influence on RyR function is mediated through its interaction with other SR proteins, most notably triadin and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). nih.govnih.gov

The first SR protein identified to have a direct interaction with HRC was triadin, an integral membrane protein that is part of the quaternary Ca²⁺-release complex. nih.govnih.gov This complex also includes the RyR, junctin, and calsequestrin. nih.gov Research has shown that HRC binds to the luminal KEKE motif of triadin. nih.govnih.gov This interaction is noteworthy because this same motif on triadin is also involved in binding to calsequestrin and the RyR. nih.govnih.gov The binding is facilitated by specific domains on HRC, including its histidine-rich and acidic repeats as well as its C-terminal cysteine-rich domain. nih.gov

A critical feature of the HRC-triadin interaction is its sensitivity to calcium concentrations. nih.govnih.gov The strongest binding occurs at moderate, physiological calcium levels within the SR, and the interaction is weakened at either higher or lower concentrations. nih.gov This suggests that HRC can act as a sensor for luminal SR calcium levels, modulating RyR-mediated calcium release via its association with triadin. nih.gov

HRC also directly interacts with SERCA2a, the protein responsible for pumping calcium back into the SR from the cytoplasm. nih.govnih.gov This interaction is also calcium-sensitive, but in the opposite manner to the triadin interaction. Maximal binding between HRC and SERCA2a occurs at very low calcium concentrations. nih.gov It is hypothesized that when SR calcium levels are low, HRC binds to and inhibits SERCA2a activity. nih.govbiologists.com As calcium levels rise, HRC dissociates from SERCA2a and can then bind to triadin, thereby influencing the calcium release complex. nih.gov This positions HRC as a unique regulator that bridges the processes of SR calcium uptake and release. nih.gov

Phosphorylation of HRC, particularly at the Serine 96 (S96) residue, further regulates these interactions. Phosphorylated HRC shows increased binding to triadin and decreased binding to SERCA2a. researchgate.net This suggests that signaling pathways that lead to HRC phosphorylation can shift the balance of its regulatory effects from calcium uptake to calcium release. researchgate.netnih.gov

Interacting ProteinHRC Binding Domain(s)Interacting Protein DomainCa²⁺-Sensitivity of InteractionEffect of HRC S96 Phosphorylation
Triadin Histidine-rich acidic repeats, C-terminal cysteine-rich domain nih.govLuminal KEKE motif nih.govnih.govHighest binding at moderate [Ca²⁺] nih.govIncreased binding researchgate.net
SERCA2a Histidine and glutamate-rich domain biorxiv.orgN-terminal luminal region (proposed) biorxiv.orgHighest binding at low [Ca²⁺] nih.govbiologists.comDecreased binding researchgate.net
Ryanodine Receptor (RyR2) Indirect association nih.govnih.govN/AAltered Ca²⁺-dependent association with S96A mutation nih.govN/A

Formation of Multiprotein Complexes by HRC

HRC's ability to interact with multiple partners allows it to be a key component in the assembly of large, functional multiprotein complexes within the SR lumen. nih.gov By binding to triadin, HRC becomes an integral part of the quaternary Ca²⁺-release complex, which is essential for excitation-contraction coupling. nih.govbiologists.com This complex physically and functionally links the RyR channel with the SR's main calcium buffer, calsequestrin, through the scaffolding proteins triadin and junctin. nih.gov HRC's role within this complex is likely regulatory, influencing the calcium release process in response to changes in luminal calcium concentration. nih.gov

Furthermore, the dual and opposing calcium-dependent interactions of HRC with both SERCA2a and triadin suggest it acts as a nodal point, creating a larger, dynamic "supercomplex" that functionally connects SR calcium uptake and release machinery. nih.gov At low luminal calcium, HRC is predominantly associated with SERCA2a, potentially inhibiting calcium reuptake. nih.govbiologists.com As the SR fills with calcium, HRC shifts its allegiance to the triadin-RyR complex, which may then modulate calcium release. nih.gov This dynamic shuttling allows HRC to integrate signals about the SR calcium load and accordingly regulate the key proteins involved in both filling and emptying the store. nih.govnih.gov

Membrane Association and Potential Lipid Interactions of HRC

HRC is localized to the lumen of the sarcoplasmic reticulum, but it remains firmly associated with the SR membrane. nih.govresearchgate.net Experiments have shown that HRC is not dislodged by high salt concentrations (e.g., 500 mM potassium chloride) that are sufficient to remove other luminal proteins like calsequestrin. nih.gov However, HRC can be readily extracted from the membrane using chelating agents like EDTA, which removes calcium. nih.gov This indicates that HRC's association with the SR membrane is not due to a transmembrane domain but is rather a tight, calcium-dependent interaction with one or more integral membrane proteins, such as triadin or SERCA. nih.gov

While early studies considered a potential interaction with low-density lipoproteins, this was largely dismissed due to HRC's strict localization within the SR, where it would not have access to plasma lipoproteins. nih.gov There is currently no direct evidence to suggest that HRC interacts specifically with the lipid components of the SR membrane. Its association is believed to be protein-mediated. nih.gov As a peripheral membrane protein, any interaction with the lipid bilayer would likely be secondary to its primary protein-protein interactions. arxiv.org The hydrophobic core of the membrane is generally unfavorable for a highly charged molecule like HRC. youtube.comyoutube.com Instead, HRC functions as a luminal protein that anchors to the membrane via its protein partners to exert its regulatory functions on channels and pumps embedded within that membrane. nih.govresearchgate.net

Cellular and Physiological Roles of Histidine Rich Calcium Binding Protein in Model Systems

Subcellular Localization of HRC in Muscle and Non-Muscle Cells

The histidine-rich calcium-binding protein (HRC) is a highly charged molecule primarily expressed in striated muscles. nih.gov Its distribution within cells is critical to its function in calcium regulation.

In both cardiac and skeletal muscle, HRC is predominantly found within the lumen of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. frontiersin.orgnih.govresearchgate.net Its localization within this organelle was initially suggested based on its structural similarities to calsequestrin, another major SR calcium-binding protein. frontiersin.org This has been confirmed by multiple studies showing that HRC remains tightly associated with the SR membrane even after treatments that remove other luminal proteins like calsequestrin. nih.gov

Further evidence for its SR luminal position comes from its direct interaction with triadin, an integral SR membrane protein. frontiersin.orgnih.gov HRC binds to the luminal KEKE motif of triadin, a domain also involved in binding calsequestrin. nih.govnih.gov This interaction places HRC at a key position to influence the SR calcium release machinery. nih.gov HRC is also known to be a substrate for lumenally located kinases such as casein kinase 2 (CKII), which further supports its residence within the SR lumen. nih.gov It exists as a multimer within the lumen, although unlike calsequestrin, it tends to dissociate from larger complexes to smaller ones in the presence of high calcium levels. mdpi.com

While most abundant in the SR of striated muscle, HRC has been identified in other cellular locations and cell types. nih.govnih.gov In myoblasts, the precursor cells to muscle fibers, murine HRC (mHRC) was observed in the perinuclear region. nih.gov Immunoelectron microscopy in arteriolar smooth muscle cells has also shown HRC within the nuclear envelope, as well as in vesicles near the plasma membrane, suggesting its presence within various calcium-sequestering compartments. elsevierpure.com

Beyond muscle cells, HRC expression has been detected in non-muscle tissues. It is notably abundant in the smooth muscle cells of small arteries and arterioles. elsevierpure.com Studies have also detected the murine homolog of HRC in muscle progenitor cells and even in primary clonal thymic tumors and a tumor cell line, suggesting a potentially broader role for the protein beyond its function in muscle contraction. nih.gov

HRC in Calcium Homeostasis and Excitation-Contraction Coupling in Myocytes

HRC is a pivotal regulator of SR calcium handling, influencing the uptake, storage, and release of calcium, which are the fundamental processes of excitation-contraction coupling. nih.govresearchgate.net It is a high-capacity, low-affinity calcium-binding protein, a characteristic attributed to its numerous acidic and histidine residues. frontiersin.orgnih.gov

In cardiomyocytes, HRC plays a dual role in regulating calcium cycling through its dynamic, calcium-dependent interactions with both the SR calcium uptake and release complexes. frontiersin.orgresearchgate.net

Interaction with SERCA2a and Calcium Uptake: HRC directly interacts with the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), the pump responsible for transporting calcium from the cytosol back into the SR. frontiersin.orgnih.gov This interaction is strongest at low luminal calcium concentrations and results in the inhibition of SERCA2a activity. frontiersin.orgnih.gov As SR calcium levels rise, HRC dissociates from SERCA2a, relieving this inhibition. frontiersin.org

Interaction with Triadin and Calcium Release: Conversely, the interaction between HRC and triadin, a component of the ryanodine (B192298) receptor (RyR2) calcium release channel complex, is enhanced at high luminal calcium concentrations. frontiersin.orgnih.gov By binding to triadin, HRC modulates the activity of the RyR2, influencing the release of calcium from the SR. frontiersin.orgresearchgate.net

Through this reciprocal relationship with SERCA2a and triadin, HRC acts as a sensor of SR luminal calcium levels. nih.gov It fine-tunes the balance between SR calcium uptake and release, thereby synchronizing these two critical processes in cardiac muscle function. frontiersin.orgthoracickey.com Dysregulation of HRC function, for instance through genetic variants, can impair this balance, leading to aberrant calcium release and depressed uptake. frontiersin.orgresearchgate.net

HRC is also expressed in the SR of skeletal muscle and is implicated in its calcium homeostasis, although many of its specific mechanisms have been elucidated in cardiac muscle. frontiersin.orgnih.gov Like in the heart, HRC in skeletal muscle is localized to the SR lumen and interacts with triadin. nih.govnih.gov Given that the fundamental machinery of calcium storage and release is conserved, HRC is believed to play a similar regulatory role in skeletal muscle by modulating SR calcium release and potentially uptake. nih.gov Its accumulation is noted to increase rapidly when myoblasts are induced to differentiate, suggesting its importance in mature muscle function. nih.gov

Phenotypic Characterization of Genetically Modified Animal Models

The physiological significance of HRC has been extensively studied using genetically modified animal models, primarily mice. These models have revealed the critical role of HRC in maintaining normal cardiac function and rhythmicity.

HRC Overexpression: Transgenic mice with cardiac-specific overexpression of HRC exhibit significant alterations in calcium cycling. nih.govthoracickey.comnih.gov These hearts show reduced rates of SR calcium uptake and impaired cardiomyocyte relaxation. thoracickey.comnih.gov This phenotype is often associated with the development of cardiac remodeling and hypertrophy. nih.govnih.gov At the cellular level, acute HRC overexpression in cardiomyocytes leads to decreased calcium-induced calcium release, an increased SR calcium load, and impaired contractility. nih.gov

HRC Ser96Ala Variant: A common human polymorphism, Ser96Ala, has been modeled in mice and identified as a significant genetic modifier for arrhythmias. frontiersin.orgresearchgate.net The serine at position 96 is a phosphorylation site, and its change to alanine (B10760859) prevents this regulation. frontiersin.orgresearchgate.net Mice carrying the HRC Ser96Ala variant exhibit dysregulated SR calcium cycling, mediated by impaired HRC interaction with both triadin and SERCA2. frontiersin.orgresearchgate.net This leads to aberrant SR calcium release and a higher susceptibility to malignant cardiac arrhythmias, particularly in the context of heart failure. frontiersin.orgresearchgate.net

Genetic Model Key Phenotypic Findings References
HRC Overexpression (Transgenic Mice) Reduced SR Ca²⁺ uptake, impaired cardiac relaxation, cardiac remodeling and hypertrophy, decreased Ca²⁺-induced Ca²⁺ release. nih.govthoracickey.comnih.gov
HRC Ablation (Knockout Mice) Enhanced contractility, accelerated relaxation, increased SR Ca²⁺ uptake rates, higher incidence of spontaneous Ca²⁺ waves under stress. researchgate.netthoracickey.com
HRC Ser96Ala Variant (Knock-in Mice) Dysregulated SR Ca²⁺ cycling, impaired HRC-triadin and HRC-SERCA2 interactions, increased susceptibility to malignant arrhythmias. frontiersin.orgresearchgate.net

Analysis of HRC Knockout Models (e.g., Cardiac Function, Calcium Transients, Stress Response)

The generation of HRC knockout (KO) mouse models has been instrumental in dissecting the in vivo physiological and pathophysiological roles of this protein. While HRC-KO mice are morphologically and histologically normal under baseline conditions, they exhibit significant alterations in cardiac function and calcium handling, particularly under stress. researchmap.jpnih.gov

At the cellular level, the ablation of HRC in cardiomyocytes leads to enhanced contractility and larger calcium transients. researchmap.jpnih.gov This is associated with an increased rate of SR Ca2+ uptake. researchmap.jp However, this enhanced calcium cycling comes at a cost. Under conditions of high-frequency stimulation and in the presence of isoproterenol, a β-adrenergic agonist, HRC-KO cardiomyocytes are more prone to developing after-contractions. researchmap.jpnih.gov This arrhythmogenic substrate is further evidenced by an increased frequency of spontaneous Ca2+ sparks and delayed afterdepolarizations (DADs) in HRC-KO cells, consistent with an elevated SR Ca2+ load. researchmap.jp

When subjected to pressure-overload stress induced by transverse-aortic constriction (TAC), HRC-KO mice exhibit a severe pathological phenotype. researchmap.jpnih.gov They develop pronounced cardiac hypertrophy, fibrosis, and pulmonary edema, leading to decreased survival. researchmap.jpnih.gov This suggests that while not essential for basal cardiac function, HRC plays a crucial role in maintaining the integrity of cardiac function under pathological stress. Interestingly, in a model of catecholaminergic polymorphic ventricular tachycardia (CPVT) resulting from calsequestrin (CASQ2) knockout, the simultaneous ablation of HRC was found to alleviate the arrhythmia burden. researchgate.net This suggests a complex interplay between HRC and other SR proteins in regulating cardiac rhythm. researchgate.net

Interactive Data Table: Key Findings in HRC Knockout Models

Feature Observation in HRC Knockout Models Reference(s)
Baseline Cardiac Morphology Normal, indistinguishable from wild-type. researchmap.jpnih.gov
Cardiomyocyte Contractility Significantly enhanced. researchmap.jpnih.gov
Calcium Transients Significantly enhanced. researchmap.jpnih.gov
SR Ca2+ Uptake Rate Significantly enhanced. researchmap.jp
Response to Stress (High-Frequency Stimulation/Isoproterenol) Increased incidence of after-contractions and delayed afterdepolarizations (DADs). researchmap.jpnih.gov
Response to Pressure Overload (TAC) Severe cardiac hypertrophy, fibrosis, pulmonary edema, and decreased survival. researchmap.jpnih.gov
Interaction with CASQ2 Knockout Alleviation of catecholamine-dependent arrhythmias. researchgate.net

Studies of HRC Overexpression Models (e.g., Impaired SR Ca2+ Uptake, Hypertrophy)

In contrast to knockout models, studies involving the overexpression of HRC have revealed its inhibitory role in SR Ca2+ cycling. Cardiac-specific overexpression of HRC in transgenic mice leads to impaired SR Ca2+ uptake rates and attenuated cardiomyocyte Ca2+ decay. nih.govfrontiersin.org This is attributed to the direct interaction of HRC with the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), the primary pump responsible for sequestering calcium into the SR. nih.govfrontiersin.org

Chronic overexpression of HRC compromises the heart's ability to respond to stress and can lead to the development of cardiac hypertrophy and heart failure with aging. frontiersin.org Adenoviral-mediated HRC overexpression in cultured rat ventricular myocytes resulted in an increased SR Ca2+ load but decreased Ca2+ release, leading to depressed myocyte shortening and relengthening. nih.gov These findings highlight the delicate balance of HRC expression required for normal cardiac function. An interesting observation is that despite the negative impact on contractility, HRC overexpression has been associated with cardioprotective effects against ischemia/reperfusion injury, suggesting a multifaceted role for HRC in cardiac pathophysiology. frontiersin.org

Interactive Data Table: Effects of HRC Overexpression in Cardiac Models

Model System Key Findings Reference(s)
Transgenic Mice (Cardiac-specific) Impaired SR Ca2+ uptake rates, attenuated cardiomyocyte Ca2+ decay, development of hypertrophy and heart failure with age. nih.govfrontiersin.org
Cultured Rat Ventricular Myocytes (Adenoviral) Increased SR Ca2+ load, decreased Ca2+ release, depressed myocyte shortening and relengthening. nih.gov
Ischemia/Reperfusion Injury Model Cardioprotective effects, reduced infarct size. frontiersin.org

Investigation of HRC Variants in Animal Models (e.g., Ser96Ala)

A naturally occurring genetic variant of human HRC, Ser96Ala, has been associated with life-threatening ventricular arrhythmias in patients with idiopathic dilated cardiomyopathy. researchgate.netnih.gov To investigate the underlying mechanisms, animal models expressing this variant have been developed. The Ser96Ala substitution abolishes a phosphorylation site on HRC, which appears to be critical for its normal function. nih.gov

Studies in cellular and animal models have shown that the Ala96 HRC variant alters intracellular Ca2+ handling and promotes arrhythmogenic events. nih.govnih.gov Cardiomyocytes expressing the Ser96Ala variant exhibit increased frequency of spontaneous Ca2+ sparks, suggesting enhanced ryanodine receptor (RyR2) activity and uncontrolled SR Ca2+ release. nih.gov This is thought to be due to an impaired interaction between the HRC variant and triadin, a component of the SR Ca2+ release complex. nih.gov Furthermore, the Ser96Ala variant shows increased binding to SERCA2, leading to enhanced inhibition of its activity and reduced SR Ca2+ uptake. nih.gov Pharmacological inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in a mouse model of the HRC Ser96Ala variant was shown to reduce the occurrence of malignant cardiac arrhythmias. nih.gov

Interactive Data Table: Consequences of the HRC Ser96Ala Variant in Model Systems

Model System Key Findings Reference(s)
Cellular Models (Cardiomyocytes) Increased frequency of spontaneous Ca2+ sparks, enhanced RyR2 activity, increased binding to and inhibition of SERCA2. nih.govnih.gov
Mouse Models (Expressing Ser96Ala) Altered intracellular Ca2+ handling, increased propensity for arrhythmogenic events, reduced occurrence of arrhythmias with CaMKII inhibition. nih.govnih.gov
Human Patients (Idiopathic Dilated Cardiomyopathy) Association with life-threatening ventricular arrhythmias and sudden cardiac death. researchgate.netnih.gov

HRC's Involvement in Cellular Stress Responses in Experimental Systems

Beyond its role in calcium handling during normal physiological processes, HRC is increasingly recognized for its involvement in cellular stress responses, particularly endoplasmic reticulum (ER) stress. frontiersin.orgresearchgate.netbuckinstitute.org The ER is a central organelle for protein folding and modification, and disruptions in this process lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govresearchgate.net This triggers a signaling network called the unfolded protein response (UPR), which aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. nih.govresearchgate.net

In the context of hepatocellular carcinoma (HCC), HRC has been shown to suppress ER stress. frontiersin.orgbuckinstitute.org Overexpression of HRC in HCC cells inhibits the activation of the PERK-ATF4-CHOP signaling axis of the UPR, a major pathway leading to ER stress-mediated apoptosis. frontiersin.orgresearchgate.netbuckinstitute.org By suppressing this pathway, HRC promotes anoikis resistance (resistance to cell death upon detachment from the extracellular matrix) and metastasis. frontiersin.orgbuckinstitute.org Conversely, knockdown of HRC in HCC cells leads to the activation of the PERK/ATF4/CHOP pathway and increased apoptosis. researchgate.net These findings suggest that HRC plays a protective role against ER stress-induced cell death in cancer cells. In cardiac muscle, HRC has been implicated in providing anti-apoptotic cardioprotection against ischemia/reperfusion-induced cardiac injury, a condition associated with significant cellular stress. nih.gov

HRC Function in Non-Muscle Cell Types (e.g., Liver Fibrogenesis, Hepatocellular Carcinoma)

While predominantly studied in muscle, HRC is also expressed in non-muscle cell types and has been implicated in liver diseases. In the context of liver fibrogenesis, HRC expression is upregulated in fibrotic liver tissue and activated hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. nih.gov Knockdown of HRC in HSCs reduces the expression of fibrotic markers and inhibits HSC proliferation and migration. nih.gov This anti-fibrotic effect of HRC knockdown is associated with the inhibition of the ER stress pathway. nih.gov

In hepatocellular carcinoma (HCC), HRC is frequently upregulated and its expression correlates with tumor size and metastasis. buckinstitute.org In vitro and in vivo studies have demonstrated that HRC promotes HCC cell invasion, migration, and proliferation. buckinstitute.org The pro-metastatic effects of HRC are linked to its ability to increase intracellular calcium levels by inhibiting SERCA2 expression, which in turn promotes focal adhesion turnover. buckinstitute.org Furthermore, HRC has been shown to protect HCC cells from ER stress-induced apoptosis, thereby promoting their survival and metastatic potential. frontiersin.orgresearchgate.netbuckinstitute.org The upregulation of HRC in HCC has been attributed to the transcription factor SATB1. buckinstitute.org

Interactive Data Table: Role of HRC in Non-Muscle Cell Types

Cell Type/Condition Key Findings Reference(s)
Hepatic Stellate Cells (Liver Fibrogenesis) Upregulated in fibrotic liver; knockdown inhibits HSC activation, proliferation, and migration via ER stress pathway. nih.gov
Hepatocellular Carcinoma (HCC) Frequently upregulated, correlates with tumor size and metastasis; promotes invasion, migration, and proliferation; suppresses ER stress-induced apoptosis. frontiersin.orgresearchgate.netbuckinstitute.org

Advanced Methodologies and Techniques in Histidine Rich Calcium Binding Protein Research

Structural Determination Techniques for HRC and its Complexes

Determining the three-dimensional structure of HRC is fundamental to understanding its function. However, the protein's intrinsic characteristics have made this a formidable challenge, guiding the selection of specific biophysical techniques.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal methods for determining high-resolution protein structures. X-ray crystallography requires the formation of well-ordered crystals, which diffract X-rays to produce a pattern that can be computationally reconstructed into a model of the electron density of the molecule. Cryo-EM involves flash-freezing purified proteins in vitreous ice and imaging them with an electron microscope, with thousands of individual particle images averaged to generate a 3D reconstruction.

Despite the power of these techniques, a high-resolution atomic structure of full-length HRC has remained elusive. This is largely because HRC is characterized as an intrinsically disordered protein (IDP). researchgate.netmdpi.comnih.gov IDPs lack a stable, well-defined tertiary structure and instead exist as a dynamic ensemble of conformations. researchgate.netnih.govnih.gov This inherent flexibility and conformational heterogeneity severely impede the formation of the highly ordered crystals required for X-ray crystallography.

Similarly, the conformational dynamism of HRC complicates cryo-EM analysis. The computational alignment and averaging of particle images, a critical step in cryo-EM reconstruction, requires that the particles be structurally homogenous. The flexible nature of HRC means that each "particle" can represent a different conformation, making it difficult to achieve the high-resolution averages necessary for atomic model building. While these techniques have been successfully applied to determine the structures of HRC's interaction partners, such as the ryanodine (B192298) receptor (RyR) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), the structure of HRC itself or in a complex remains unresolved by these methods. nih.gov

Given the challenges presented by HRC's disordered nature, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool for its structural and dynamic characterization. nih.govnih.govbohrium.com Unlike crystallography or cryo-EM, which typically capture a single, low-energy state, solution-state NMR can provide atomic-resolution information about the full ensemble of conformations that an IDP samples over time. nih.govnih.gov

NMR spectroscopy is particularly well-suited to study IDPs for several reasons:

Atomic Resolution of Dynamics: NMR can probe the motion of individual atoms on timescales ranging from picoseconds to seconds, providing a detailed map of protein flexibility. nih.gov

Characterization of Transient Structures: It can detect and characterize transient, sparsely populated secondary structures (e.g., helical or extended conformations) that may be crucial for function and protein-protein interactions. nih.govnih.gov

Mapping Binding Interfaces: Chemical shift perturbation mapping, where changes in the NMR spectrum of HRC are monitored upon the addition of a binding partner (like SERCA2 or triadin), can precisely identify the residues at the interaction interface.

Ensemble Description: NMR-derived parameters, such as chemical shifts, residual dipolar couplings (RDCs), and paramagnetic relaxation enhancement (PRE), can be used as constraints to generate computational models representing the conformational ensemble of HRC. nih.gov

For HRC, NMR would allow researchers to map the dynamic behavior of its histidine-rich and acidic repeat domains, which are presumed to be involved in calcium binding, and to understand how calcium binding or phosphorylation alters the protein's conformational landscape to modulate its interactions with other SR proteins. frontiersin.orgnih.gov

Functional Assays for HRC Calcium-Binding and Regulatory Activity

To complement structural studies, a variety of functional assays are employed to quantify the biochemical activities of HRC, particularly its capacity to bind and release calcium and its influence on SR calcium flux.

Direct measurement of HRC's calcium-binding properties is crucial for defining its role as a calcium buffer. Several in vitro techniques are used for this purpose.

Equilibrium Dialysis: This classic technique involves placing purified HRC on one side of a semi-permeable membrane and a solution containing radioactive ⁴⁵Ca²⁺ on the other. nih.govnih.gov At equilibrium, the concentration of free ⁴⁵Ca²⁺ is equal on both sides, while the excess ⁴⁵Ca²⁺ on the protein side represents the amount bound to HRC. This method allows for the determination of both binding capacity (Bmax) and the dissociation constant (Kd). harvardapparatus.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comresearchgate.netresearchgate.net In a typical experiment, a solution of calcium chloride is titrated into a sample cell containing purified HRC. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. malvernpanalytical.com This provides a complete thermodynamic profile of the binding event.

Colorimetric Assays: Simpler, high-throughput methods often use calcium-sensitive colorimetric dyes. These assays can quantify the amount of free calcium remaining in a solution after incubation with HRC, thereby allowing for the calculation of bound calcium.

Biochemical analyses have established that HRC is a low-affinity, high-capacity calcium-binding protein. frontiersin.orgnih.gov This property allows it to effectively buffer calcium within the high-millimolar range found inside the SR lumen.

Table 1: In Vitro Calcium-Binding Properties of HRC

Parameter Reported Value Technique Reference
Binding Capacity ~200 nmol Ca²⁺/mg protein Not specified in source researchgate.net

| Dissociation Constant (Kd) | ~1.9 mM | Not specified in source | researchgate.net |

This interactive table summarizes key binding parameters for HRC as determined by in vitro assays.

To understand HRC's function in a more physiological context, its effect on calcium movement across the SR membrane is studied in isolated systems. The primary models are isolated adult cardiomyocytes and purified SR vesicles (microsomes).

The standard methodology involves loading these systems with fluorescent calcium indicators. To measure cytosolic calcium, indicators like Fura-2 or Indo-1 are used. To specifically measure intra-SR calcium concentration, low-affinity indicators such as Fluo-5N are loaded into the SR lumen. researchgate.net

A common experimental protocol involves the rapid application of a high concentration of caffeine (typically 10-20 mM). Caffeine is a potent agonist of the ryanodine receptor, forcing it open and causing a rapid and complete release of the SR calcium store. By measuring the amplitude of the resulting calcium transient in the cytosol, or the corresponding drop in fluorescence within the SR, researchers can accurately quantify the total SR calcium content. springernature.com

Using this approach, the role of HRC can be dissected by comparing SR calcium load and release kinetics in:

Cardiomyocytes from wild-type animals versus HRC-knockout animals.

Cardiomyocytes where HRC has been acutely overexpressed using viral vectors (e.g., adenovirus). nih.govnih.gov

Microsomes isolated from cardiac tissue with varying levels of HRC.

These experiments have been instrumental in demonstrating that HRC overexpression leads to an increased SR calcium load but a decreased rate of calcium-induced calcium release, highlighting its dual role in both calcium storage and the modulation of SR release channels. nih.gov

Molecular and Cellular Biology Techniques for HRC Studies

Recombinant Protein Expression and Site-Directed Mutagenesis: To produce sufficient quantities of HRC for structural and functional assays, its gene is cloned into expression vectors for production in bacteria (e.g., E. coli) or eukaryotic cells. Site-directed mutagenesis is a critical tool used to alter specific amino acid residues. nih.gov This has been famously applied to study the common human HRC polymorphism, Ser96Ala. uoa.grnih.govmdpi.complos.org By creating recombinant HRC with either serine or alanine (B10760859) at position 96, researchers can directly assess how this single change, which ablates a phosphorylation site, affects HRC's interactions and function. nih.govmdpi.com

Co-immunoprecipitation (Co-IP) and Pull-Down Assays: These are cornerstone techniques for verifying protein-protein interactions in vitro or from cell lysates. For example, to confirm the interaction between HRC and SERCA2, an antibody against SERCA2 is used to "pull down" SERCA2 and any proteins bound to it from a cardiac cell lysate. nih.govresearchgate.net The resulting complex is then analyzed by Western blotting using an antibody against HRC. A positive signal for HRC confirms the interaction. nih.govresearchgate.net These assays have definitively shown that HRC directly binds to both SERCA2 and triadin, and that these interactions are calcium-dependent, with HRC favoring SERCA2 at low calcium and triadin at high calcium concentrations. nih.govfrontiersin.org

Yeast Two-Hybrid (Y2H) System: The Y2H system is a powerful genetic screening method to discover novel protein-protein interactions. springernature.comnih.govsingerinstruments.com In this system, a "bait" protein (e.g., HRC) is fused to a DNA-binding domain of a transcription factor, and a library of potential "prey" proteins is fused to an activation domain. If the bait and prey proteins interact, they reconstitute a functional transcription factor, activating a reporter gene and allowing for identification of the interacting partner. singerinstruments.com

Gene Targeting in Animal Models: The generation of transgenic animal models, particularly HRC-knockout (KO) mice, has been invaluable. By comparing cardiac function and cellular calcium handling in KO mice versus wild-type littermates, the indispensable role of HRC in maintaining normal calcium homeostasis and preventing cardiac stress can be unequivocally demonstrated.

Adenovirus-Mediated Gene Transfer: To study the effects of acute changes in HRC expression in fully differentiated cells like adult cardiomyocytes, replication-deficient adenoviruses are used as vectors to deliver the HRC gene. nih.govnih.govmdpi.com This technique allows for rapid, high-efficiency overexpression of wild-type HRC, the Ser96Ala variant, or other mutants in isolated cells, enabling precise measurement of the functional consequences on contractility and calcium transients. nih.gov

Table 2: Key Molecular Biology Techniques in HRC Research

Technique Application for HRC Key Findings
Site-Directed Mutagenesis Creation of the Ser96Ala variant. The Ser96Ala polymorphism ablates a key phosphorylation site, altering HRC's regulatory function. nih.govmdpi.com
Co-immunoprecipitation Validation of interactions with SR proteins. Confirmed direct, Ca²⁺-dependent binding of HRC to SERCA2 and triadin. nih.govfrontiersin.org
HRC Knockout Mice In vivo study of HRC function. Revealed HRC's role in regulating SR Ca²⁺ cycling and protecting against cardiac stress.

| Adenoviral Overexpression | Acute expression in isolated cardiomyocytes. | Showed that HRC modulates SR Ca²⁺ load and release kinetics. nih.govnih.gov |

This interactive table outlines the primary molecular techniques used to investigate HRC and the major insights gained from each.

Gene Editing and Gene Knockdown/Overexpression Approaches (e.g., siRNA, AAV, Transgenic Models)

Advanced molecular biology techniques provide powerful tools to investigate the function of histidine-rich calcium-binding protein (HRC). These methods allow for the precise manipulation of HRC expression, enabling researchers to study the consequences of its absence, reduction, or overabundance in various biological contexts.

Gene Knockdown using siRNA: Small interfering RNA (siRNA) technology is utilized to transiently reduce the expression of the HRC gene. This "knockdown" approach has been instrumental in understanding HRC's role in cellular processes. For instance, in studies involving hepatic stellate cells (HSCs), RNA interference was used to downregulate HRC expression. nih.gov This reduction in HRC resulted in the inhibition of HSC activation, proliferation, and migration. nih.gov Similarly, siRNA-mediated knockdown of HRC in neonatal rat ventricular cells and HL-1 cells led to increased activity of the ryanodine receptor 2 (RyR2) and sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) without affecting the sarcoplasmic reticulum (SR) Ca2+ load. nih.gov

Gene Overexpression and Knockdown using AAV: Adeno-associated viruses (AAVs) are valuable vectors for delivering genetic material into cells to either increase (overexpress) or decrease (knockdown) the expression of a target gene. In the context of HRC research, AAV-mediated in vivo knockdown of HRC in mice subjected to transverse aortic constriction (TAC)-induced heart failure resulted in decreased fractional shortening and increased cardiac fibrosis. nih.gov This was associated with molecular changes, including increased phosphorylation of RyR2 and CaMKII, indicating that HRC downregulation exacerbates heart failure. nih.gov

Transgenic Models: The generation of transgenic animal models, particularly mice, has been pivotal in elucidating the in vivo physiological and pathophysiological roles of HRC. Transgenic mice overexpressing HRC (by 3-fold) have been created to study the long-term effects of increased HRC levels on cardiac function. nih.govnih.gov These models have demonstrated that elevated HRC can lead to impaired SR Ca2+ uptake and delayed cardiomyocyte relaxation. nih.govnih.gov Conversely, HRC-knockout (KO) mice have been developed to investigate the consequences of a complete absence of the protein. researchgate.net These knockout models have revealed that the lack of HRC can increase susceptibility to cardiac hypertrophy. biologists.com

The table below summarizes key findings from studies utilizing these gene manipulation techniques.

Technique Model System Key Findings Reference
siRNA KnockdownHepatic Stellate Cells (LX-2)Inhibition of cell activation, proliferation, and migration. nih.gov
siRNA KnockdownNeonatal Rat Ventricular CellsIncreased RyR2 and SERCA2a activity. nih.gov
AAV KnockdownMouse Model (TAC-induced heart failure)Decreased fractional shortening and increased cardiac fibrosis. nih.gov
Transgenic OverexpressionMouse ModelImpaired SR Ca2+ uptake and delayed cardiomyocyte relaxation. nih.gov
Transgenic KnockoutMouse ModelIncreased susceptibility to cardiac hypertrophy. biologists.com

Advanced Imaging Techniques (e.g., Confocal Microscopy for Localization, Calcium Imaging for Dynamics)

Visualizing the subcellular location and dynamic functions of HRC is crucial for a comprehensive understanding of its role in cellular calcium homeostasis. Advanced imaging techniques have provided invaluable insights in this regard.

Confocal Microscopy for Localization: Confocal microscopy is a high-resolution imaging technique that allows for the precise localization of proteins within cells. Immunofluorescence staining, coupled with confocal microscopy, has been used to determine the subcellular distribution of HRC. These studies have confirmed that HRC is localized to the sarcoplasmic reticulum (SR) lumen in cardiac and skeletal muscles. nih.gov Co-immunostaining experiments in adult mouse cardiomyocytes have further shown the co-localization of HRC with SERCA2, providing visual evidence of their potential interaction within the SR. researchgate.net The murine homolog of HRC (mHRC) has been observed in the perinuclear region of myoblasts. nih.gov

The following table outlines the application of these advanced imaging techniques in HRC research.

Technique Application Key Findings Reference
Confocal MicroscopySubcellular localization of HRCHRC is localized to the SR lumen in muscle cells and co-localizes with SERCA2. nih.govresearchgate.net
Calcium ImagingMeasurement of intracellular Ca2+ dynamicsKnockdown of HRC in gastric cancer cells reduces intracellular Ca2+ concentrations. semanticscholar.org

Proteomic and Interactomic Analyses of HRC

Understanding the proteins that interact with HRC and the post-translational modifications it undergoes is essential for deciphering its regulatory functions. Proteomic and interactomic analyses have been instrumental in mapping the HRC interactome and identifying key modifications.

Mass Spectrometry for Post-Translational Modification Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify post-translational modifications (PTMs) on proteins. nih.govyoutube.com PTMs can significantly alter a protein's function, localization, and interactions. In the context of HRC, a significant finding has been the identification of a phosphorylation site. A common variant of HRC, Ser96Ala, was identified as a potent biomarker for malignant arrhythmia. nih.gov Subsequent research revealed that the serine at position 96 is a phosphorylation site for the Fam20C kinase. nih.govresearchgate.net The transversion of Ser96 to Ala abolishes this phosphorylation site, leading to dysregulation of SR Ca2+ cycling. nih.govnih.gov This dysregulation is mediated by an impaired interaction between HRC and triadin, as well as an altered interaction with SERCA2. nih.gov

Co-Immunoprecipitation and Pull-Down Assays for Protein Interactions

Co-immunoprecipitation (Co-IP) and pull-down assays are fundamental techniques used to identify and confirm protein-protein interactions. thermofisher.comnih.gov These methods have been crucial in identifying the key interacting partners of HRC within the sarcoplasmic reticulum.

Interaction with Triadin: Co-IP experiments have demonstrated a direct interaction between HRC and triadin, an integral membrane protein of the SR. nih.gov Further studies using fusion protein binding assays identified the histidine-rich acidic repeats of HRC as being responsible for this interaction. nih.gov The interaction between HRC and triadin is sensitive to calcium concentrations, with increased Ca2+ levels enhancing their binding. researchgate.netnih.gov

Interaction with SERCA2: In addition to triadin, Co-IP studies have revealed a direct interaction between HRC and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2). nih.gov This interaction is also calcium-dependent, but in contrast to the HRC-triadin interaction, maximal binding between HRC and SERCA2 occurs at low Ca2+ concentrations. nih.gov

The phosphorylation status of HRC at Ser96 influences these interactions. Co-immunoprecipitation studies have shown that Fam20C-phosphorylated HRC exhibits a stronger interaction with triadin and a weaker interaction with SERCA2. nih.govfrontiersin.org Conversely, the unphosphorylated form of HRC shows a stronger interaction with SERCA2. nih.govfrontiersin.org

The table below summarizes the key protein interactions of HRC identified through these techniques.

Interacting Protein Method of Identification Key Characteristics of Interaction Reference
TriadinCo-Immunoprecipitation, Pull-Down AssayDirect, Ca2+-sensitive (enhanced at high Ca2+), involves histidine-rich acidic repeats of HRC. researchgate.netnih.gov
SERCA2Co-ImmunoprecipitationDirect, Ca2+-dependent (maximal at low Ca2+). nih.gov

Evolutionary and Comparative Aspects of Histidine Rich Calcium Binding Protein

Phylogenetic Analysis of HRC Homologs Across Species

The histidine-rich calcium-binding protein (HRC) is not limited to mammals but is found across a wide range of animal phyla. Phylogenetic analyses have identified HRC homologs in a diverse array of species, revealing a deep evolutionary history. Homologs of HRC are present in chordates, annelid worms, molluscs, corals, and sea anemones. researchgate.netbiologists.com This broad distribution suggests that the ancestral HRC gene originated early in the evolution of Metazoa.

The presence of HRC in such a wide variety of organisms points to a fundamental role in cellular function, likely related to calcium handling, that has been conserved over hundreds of millions of years. In contrast, triadin, a key interacting partner of HRC in the sarcoplasmic reticulum, appears to be a more recent evolutionary innovation found only in chordates. researchgate.net This suggests that the HRC-triadin interaction, crucial for regulating calcium release in vertebrate muscle, co-evolved later. The study of HRC across these different species provides valuable insights into the evolution of calcium signaling and muscle contraction mechanisms.

Conservation and Divergence of HRC Gene and Protein Structure

The gene and protein structure of HRC exhibits a fascinating mix of conserved and rapidly evolving regions, reflecting its diverse functional roles.

Gene Structure: The human HRC gene is located on chromosome 19q13.3 and consists of six exons. nih.gov A notable feature is that its first exon contains nearly 90% of the entire protein-coding sequence. nih.gov This genomic organization is a key aspect when considering the regulation and expression of the protein.

Key Protein Domains of Human HRC

Domain Amino Acid Position (Approx.) Key Characteristics Conservation Status
Signal Peptide 1-28 Targets the protein to the sarcoplasmic reticulum. Generally conserved function.
Histidine-Rich Region 59-187 Contains repetitive sequences rich in histidine and glutamic acid. Undergoes positive selection; rapidly evolving. researchgate.net
Acidic Regions 188-608 Multiple sub-domains rich in glutamic and aspartic acid; responsible for high-capacity Ca²⁺ binding. Undergoes positive selection; rapidly evolving. researchgate.net

| Cysteine-Rich Region | 627-673 | Contains a cluster of 14 cysteine residues at the C-terminus. | Undergoes negative selection; highly conserved. researchgate.net |

The most striking aspect of HRC's evolution is the differential selective pressures acting on its various domains. The majority of the protein, including the histidine-rich and acidic calcium-binding regions, is evolving rapidly and appears to be under positive selection (or relaxed negative selection) in mammals. researchgate.net This suggests adaptation to new physiological demands. In stark contrast, the C-terminal cysteine-rich region is highly conserved and under strong negative selection, indicating a critical and unchanging structural or functional role, possibly in protein-protein interactions. researchgate.net

Evolutionary Pressures and Adaptive Significance of HRC Features

The unique features of HRC are believed to be the result of specific evolutionary pressures, conferring adaptive advantages to the organisms.

One of the most significant adaptive features is the histidine-rich region. It has been proposed that this region may function as a pH sensor. researchgate.net The imidazole (B134444) side chain of histidine has a pKa near physiological pH, making it sensitive to small changes in acidity. This pH-sensing capability could be an adaptation for life in terrestrial, air-breathing, and endothermic animals, where metabolic shifts can lead to fluctuations in intracellular pH. researchgate.net By sensing these changes, HRC could modulate calcium cycling to match the metabolic state of the muscle cell.

The rapid evolution of the majority of the HRC protein sequence suggests that it has been a hotspot for adaptive changes. researchgate.net Compared to other proteins involved in cardiac excitation-contraction coupling, HRC is evolving at a faster rate. researchgate.net This could reflect the continuous need to fine-tune calcium homeostasis in response to evolving cardiovascular demands and environmental pressures. The ability of HRC to interact with both the calcium uptake pump SERCA and the calcium release channel complex via triadin places it in a unique position to integrate and regulate sarcoplasmic reticulum function, a role that has likely been shaped by significant evolutionary pressure. biologists.comnih.gov

Comparative Functional Analysis of HRC and its Paralogs (e.g., Aspolin)

A deeper understanding of HRC's evolution and function can be gained by comparing it to its paralog, aspolin. HRC and aspolin likely arose from a gene duplication event that occurred at or before the evolution of ray-finned fish. biologists.com This duplication allowed for the divergence of function, a common theme in molecular evolution.

Aspolin, found in fish muscle, is an extremely aspartic acid-rich protein. nih.gov Like HRC, it is a high-capacity, low-affinity calcium-binding protein. biologists.com However, aspolin has acquired a novel secondary function: it acts as a trimethylamine (B31210) N-oxide (TMAO) demethylase, an enzyme that can contribute to formaldehyde (B43269) production in fish meat after death. biologists.comnih.gov

The structural comparison is telling. While both proteins bind calcium, their primary amino acid composition for this task differs, with HRC being histidine-rich and aspolin being aspartic acid-rich. biologists.comnih.gov Despite this, an isoform of aspolin (aspolin2) possesses a C-terminal cysteine-rich region that is highly homologous to the conserved C-terminus of mammalian HRC, highlighting their shared ancestry. nih.gov This comparative analysis illustrates how gene duplication can lead to subfunctionalization or neofunctionalization, where one paralog (HRC) retains and specializes in the ancestral role of calcium regulation in muscle, while the other (aspolin) evolves a new enzymatic function relevant to its specific physiological context in fish. biologists.comnih.gov

Comparative Table of HRC and Aspolin

Feature This compound (HRC) Aspolin
Primary Organisms Vertebrates (prominently mammals) Fish
Primary Function Regulation of sarcoplasmic reticulum Ca²⁺ handling. biologists.comnih.gov High-capacity Ca²⁺ binding; TMAO demethylase activity. biologists.comnih.gov
Key Amino Acid Region Histidine-rich and acidic amino acid regions. nih.gov Extremely rich in aspartic acid. nih.gov
Interacting Partners SERCA, Triadin. nih.gov Iron (Fe²⁺) for enzymatic activity. nih.gov

| Evolutionary Origin | Shared ancestor with Aspolin, likely via gene duplication. biologists.com | Shared ancestor with HRC, likely via gene duplication. biologists.com |

Emerging Concepts and Future Directions in Histidine Rich Calcium Binding Protein Research

Unraveling Novel Regulatory Pathways Modulating HRC Function

The function of HRC is intricately controlled by a variety of regulatory mechanisms, from gene expression to post-translational modifications. Future research is focused on fully elucidating these complex pathways.

Transcriptional Regulation: The expression of the HRC gene is under the control of specific transcriptional programs, particularly in muscle cells. nih.gov Research has identified the HRC gene as a direct transcriptional target of the myocyte enhancer factor 2 (MEF2) family of transcription factors. ox.ac.uknih.govnih.gov An evolutionarily conserved MEF2 binding site within a transcriptional enhancer of the HRC gene is essential for its expression in cardiac, skeletal, and arterial smooth muscle. nih.govnih.govtandfonline.com Notably, this regulation is independent of the serum response factor (SRF) and its associated CArG box motifs, identifying the HRC enhancer as a key MEF2-dependent, CArG-independent target in smooth muscle. nih.govnih.gov Investigating the upstream signals that activate MEF2-dependent HRC transcription during development, and in response to physiological and pathological stimuli, remains a key area for future exploration.

Post-Translational Modifications: Post-translational modifications (PTMs) are critical for the dynamic regulation of HRC's function. In vitro studies have shown that phosphorylation of HRC can alter the ryanodine (B192298) affinity of the ryanodine receptor (RyR), suggesting a direct impact on SR Ca²⁺ release. nih.govnih.gov A significant focus of current research is the HRC polymorphism Ser96Ala. The serine at position 96 is a phosphorylation site for the Fam20C kinase; its mutation to alanine (B10760859) (Ala) abolishes this phosphorylation, leading to dysregulated SR Ca²⁺ cycling. frontiersin.org This dysregulation is thought to contribute to an increased risk of malignant ventricular arrhythmias. frontiersin.orgnih.gov Further research using advanced proteomics is needed to identify other potential PTMs, such as glycosylation, ubiquitination, or SUMOylation, and to understand how they modulate HRC's interactions and functions in different cellular contexts.

Identification of Undiscovered HRC Interacting Partners and Complexes

HRC exerts its regulatory effects on Ca²⁺ homeostasis primarily through its interactions with other proteins in the SR. nih.gov It is known to be a low-affinity, high-capacity Ca²⁺-binding protein that also binds zinc. nih.gov While key interacting partners have been identified, the complete HRC interactome is likely more extensive.

HRC is known to directly interact with two major components of the SR Ca²⁺ handling machinery:

Triadin: HRC binds directly to triadin, an integral SR membrane protein that is part of the quaternary Ca²⁺ release channel complex along with the ryanodine receptor (RyR2), calsequestrin, and junctin. nih.govfrontiersin.orgnih.gov This interaction is Ca²⁺-sensitive, with increased Ca²⁺ concentrations enhancing the binding, suggesting a role in modulating Ca²⁺ release. frontiersin.orgnih.gov The binding occurs at triadin's luminal KEKE motif, a region also involved in binding calsequestrin and RyR2. nih.govfrontiersin.orgnih.gov

SERCA2a: HRC also interacts directly with the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), the primary pump responsible for Ca²⁺ reuptake into the SR. nih.govnih.govfrontiersin.org In contrast to the triadin interaction, the HRC-SERCA2a interaction is favored at low Ca²⁺ concentrations. frontiersin.orgbiorxiv.org This suggests a model where HRC functions as a luminal Ca²⁺ sensor, shifting its binding from SERCA2a to triadin as SR Ca²⁺ levels rise, thereby coordinating Ca²⁺ uptake and release. nih.govfrontiersin.org

Future research aims to employ high-throughput screening techniques, such as yeast two-hybrid and co-immunoprecipitation coupled with mass spectrometry, to identify novel HRC-interacting proteins. Uncovering these undiscovered partners and complexes is crucial for understanding the full spectrum of HRC's roles, which may extend beyond Ca²⁺ handling to other cellular processes.

Table 1: Known Interacting Partners of Histidine-Rich Calcium-Binding Protein (HRC)

Interacting ProteinLocationNature of InteractionFunctional ImplicationSupporting References
TriadinSarcoplasmic Reticulum (SR) MembraneDirect, Ca²⁺-dependent binding (enhanced by high Ca²⁺) to the KEKE motif.Modulation of the ryanodine receptor (RyR) Ca²⁺ release channel complex. nih.govfrontiersin.orgnih.gov
SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase 2a)Sarcoplasmic Reticulum (SR) MembraneDirect binding, favored by low Ca²⁺ concentrations.Regulation of SR Ca²⁺ uptake by inhibiting pump activity. nih.govnih.govfrontiersin.orgbiorxiv.org

Integration of Multi-Omics Data for HRC System Biology Research

A systems biology approach, integrating various "omics" datasets, is essential for building a comprehensive model of HRC's function in health and disease. This involves moving beyond single-gene or single-protein studies to a network-level understanding.

Genomics: Genomic studies have been pivotal in identifying functional polymorphisms like the Ser96Ala variant (rs3745297) in the HRC gene and linking them to clinical outcomes, such as an increased risk for ventricular arrhythmias in patients with dilated cardiomyopathy. nih.govnih.gov Future genome-wide association studies (GWAS) may uncover other variants in the HRC gene or regulatory regions that influence susceptibility to cardiac disorders.

Transcriptomics: Analyzing the HRC transcriptome under different physiological and pathological conditions (e.g., exercise, heart failure) can reveal how its expression is regulated in response to stress. This can provide insights into its role in cardiac remodeling and disease progression.

Proteomics: Advanced proteomic analyses are crucial for mapping the full landscape of HRC's post-translational modifications and for discovering its complete interactome within different muscle tissues. wikipedia.org Quantitative proteomics can also track changes in HRC protein levels in disease states, as decreases in HRC have been noted in human and experimental heart failure. nih.gov

Epigenomics: The role of epigenetic modifications, such as DNA methylation and histone acetylation in regulating HRC gene expression, is a largely unexplored frontier. mdpi.com Investigating the epigenetic landscape of the HRC gene could explain variations in its expression in disease that are not accounted for by genetic sequence alone. nih.govnih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of HRC-centric regulatory networks, paving the way for identifying novel therapeutic targets and biomarkers.

Table 2: Application of Multi-Omics Approaches in HRC Research

Omics ApproachResearch FocusPotential InsightsSupporting References
GenomicsIdentifying genetic variants (e.g., SNPs) in the HRC gene.Association of variants (like Ser96Ala) with risk for cardiac arrhythmias and heart failure. nih.govnih.gov
TranscriptomicsQuantifying HRC mRNA expression across different tissues and disease states.Understanding the transcriptional regulation of HRC in response to physiological and pathological stimuli. nih.govnih.gov
ProteomicsIdentifying post-translational modifications and novel interacting proteins.Elucidating the dynamic regulation of HRC function and its complete protein interaction network. nih.govwikipedia.org
EpigenomicsMapping DNA methylation and histone modification patterns at the HRC gene locus.Revealing non-genetic mechanisms of HRC gene regulation in development and disease. mdpi.comnih.govnih.gov

Development of Advanced In Vitro and In Vivo Models for HRC Studies

The development of sophisticated model systems is paramount to dissecting the precise molecular functions of HRC and its role in disease.

In Vivo Models:

Transgenic and Knockout Mice: Mouse models have been instrumental in defining the role of HRC. Overexpression of HRC in mouse hearts led to reduced SR Ca²⁺-uptake rates and cardiac hypertrophy, demonstrating its inhibitory effect on SERCA. nih.gov Conversely, combined knockout of HRC and calsequestrin 2 (CASQ2) in mice surprisingly alleviated the severe arrhythmia phenotype seen in CASQ2-only knockout mice, revealing a complex interplay between these SR proteins. nih.gov These models continue to be essential for studying the systemic effects of HRC manipulation.

In Vitro Models:

Primary Cardiomyocyte Cultures: Studies using isolated neonatal rat cardiomyocytes with HRC overexpression showed increased SR Ca²⁺ storage capacity, providing early evidence of its role in Ca²⁺ handling at the cellular level. nih.gov

Human Induced Pluripotent Stem Cells (hiPSCs): The advent of hiPSC technology offers a powerful platform for modeling human cardiac diseases in a dish. nih.govnih.gov Patient-specific hiPSCs carrying mutations like the HRC Ser96Ala variant can be differentiated into cardiomyocytes (hiPSC-CMs). nih.gov These cells can recapitulate disease phenotypes, such as cellular hypertrophy and abnormal Ca²⁺ cycling, allowing for detailed mechanistic studies of how specific HRC variants lead to pathology in a human genetic context. nih.govnih.gov Furthermore, genome-editing technologies like CRISPR-Cas9 can be used in hiPSCs to create or correct specific mutations, establishing a direct causal link between a genetic variant and a cellular phenotype. youtube.com

These advanced models provide unparalleled opportunities to investigate HRC function with a high degree of control and human relevance, bridging the gap between molecular biochemistry and clinical observation.

Potential for HRC as a Research Target in Calcium Homeostasis Disorders

Given its central role in regulating SR Ca²⁺ cycling, HRC represents a significant research target for understanding the fundamental mechanisms of Ca²⁺ homeostasis disorders, particularly cardiac arrhythmias and heart failure. nih.govnih.gov The research implications are substantial, focusing on HRC as a mechanistic link and a potential biomarker.

Implications for Arrhythmia Research: Defective Ca²⁺ handling is a primary mechanism underlying delayed afterdepolarizations, which can trigger fatal arrhythmias. nih.gov The association of the HRC Ser96Ala polymorphism with malignant ventricular arrhythmias in patients with idiopathic dilated cardiomyopathy has positioned HRC as a key research focus in arrhythmogenesis. nih.govfrontiersin.orgnih.gov Research using models with this variant suggests it leads to "leaky" RyR2 channels, increasing the propensity for spontaneous and fatal arrhythmias under stress conditions like myocardial infarction. researchgate.net Studying HRC provides a valuable window into how subtle changes in SR luminal proteins can destabilize cardiac rhythm.

Implications for Heart Failure Research: Alterations in HRC expression and function are implicated in the progression of heart failure. nih.gov Decreased HRC protein levels have been observed in both human and animal models of heart failure. nih.gov Research using HRC knockout mice has shown they are more susceptible to cardiac hypertrophy induced by pressure overload, suggesting a cardioprotective role for HRC under certain stress conditions. nih.gov As a molecule that bridges the regulation of both SR Ca²⁺ uptake and release, HRC is a nodal point in excitation-contraction coupling. nih.gov Therefore, investigating the HRC-centered regulatory network is a promising avenue for uncovering novel pathways involved in the transition from compensated hypertrophy to heart failure. This research could lead to the identification of new biomarkers to better stratify patient risk for adverse cardiac events. nih.govnih.govfiercebiotech.com

Q & A

Q. What are the primary structural features and functional roles of HRC in cardiac excitation-contraction coupling?

HRC is a 165 kDa sarcoplasmic reticulum (SR) luminal protein characterized by histidine- and glutamic acid-rich domains, enabling high-capacity, low-affinity calcium (Ca²⁺) binding . It regulates SR Ca²⁺ cycling by interacting with triadin (affecting ryanodine receptor-mediated Ca²⁺ release) and SERCA2a (modulating Ca²⁺ reuptake). HRC overexpression reduces SR Ca²⁺ release efficiency, delays relaxation, and exacerbates hypertrophy in aging models . Key methods to study HRC include co-immunoprecipitation, confocal microscopy, and adenovirus-mediated overexpression in cardiomyocytes .

Q. How is HRC expression quantified in cardiac tissue, and what are its implications in heart failure?

HRC levels are assessed via Western blot, immunohistochemistry, and qPCR. Reduced HRC expression correlates with impaired SR Ca²⁺ handling in heart failure models, leading to depressed contractility and delayed relaxation . Transgenic mouse models and siRNA knockdown in cardiomyocytes are used to explore HRC's functional impact, revealing its role in maintaining Ca²⁺ homeostasis and preventing arrhythmogenic Ca²⁺ leaks .

Advanced Research Questions

Q. What is the mechanistic link between the HRC Ser96Ala variant and life-threatening arrhythmias in dilated cardiomyopathy (DCM)?

The Ser96Ala variant (T286G substitution) disrupts HRC phosphorylation by Fam20C kinase, altering its interaction with SERCA2a and triadin . This leads to increased spontaneous Ca²⁺ release from the SR, delayed afterdepolarizations, and ventricular arrhythmias. Studies using Cox proportional hazards models show a 4-fold increased risk of arrhythmias in Ala/Ala homozygotes compared to Ser/Ser genotypes . Functional validation includes patch-clamp electrophysiology in HRC-overexpressing cardiomyocytes and phosphomimetic (Ser96Asp) rescue experiments .

Q. How do HRC genetic variants influence clinical outcomes in DCM patients?

In a cohort of 123 DCM patients, the Ser96Ala variant was independently associated with ventricular tachycardia/fibrillation (VT/VF) and sudden cardiac death (SCD), with Ala/Ala carriers showing 68.8% VT/VF incidence versus 6.6% in non-carriers . Multivariate Cox regression and Kaplan-Meier survival analysis confirm its prognostic value . Genotyping via PCR-SSCP and direct sequencing is recommended for risk stratification .

Q. What experimental models elucidate HRC's role in SR Ca²⁺ regulation and disease progression?

  • Transgenic mice: HRC overexpression models replicate delayed Ca²⁺ transient decay and age-dependent hypertrophy .
  • Isolated cardiomyocytes: Adenoviral HRC delivery reduces SERCA2a activity by 37%, impairing contractility .
  • CRISPR/Cas9 knock-in models: Ser96Ala variants exhibit increased arrhythmia susceptibility under β-adrenergic stress .

Methodological Questions

Q. What statistical approaches are used to analyze HRC variant associations with clinical endpoints?

  • Cox proportional hazards models: Assess time-to-event outcomes (e.g., SCD), adjusting for covariates like NYHA class and age .
  • Kaplan-Meier survival curves: Compare event-free survival between genotypes using log-rank tests .
  • Power calculations: Ensure sample sizes detect relative risks ≥1.6 with 80% power (α=0.05) .

Q. How are HRC-protein interactions (e.g., with triadin or SERCA2a) experimentally validated?

  • Co-immunoprecipitation (Co-IP): Confirms HRC-triadin binding in cardiac homogenates under varying Ca²⁺ concentrations .
  • Pull-down assays: Recombinant HRC fragments (e.g., His-rich domains) identify SERCA2a binding regions (aa 74–90) .
  • Blot overlays: GST-tagged HRC probes detect direct interactions in SR membrane preparations .

Cross-Disciplinary Research Questions

Q. Does HRC play a role in non-cardiac pathologies, such as cancer or liver fibrosis?

HRC promotes hepatocellular carcinoma (HCC) metastasis by upregulating cyclin D1/CDK2 via MEK/ERK signaling and induces hepatocyte pyroptosis via NLRP3/caspase-1, activating hepatic stellate cells in fibrosis . Techniques include shRNA knockdown, xenograft models, and pyroptosis assays (LDH release, GSDMD cleavage) .

Q. How does HRC phosphorylation modulate its function beyond cardiac tissue?

In cancer, HRC phosphorylation (e.g., by casein kinase II) may regulate ER stress pathways (PERK/ATF4/CHOP), influencing apoptosis and proliferation . Vitamin D downregulates HRC in lung cancer, suggesting therapeutic potential .

Data Contradictions and Limitations

  • While Ser96Ala is strongly linked to arrhythmias, other HRC variants (e.g., Ser43Asn) show non-significant associations with DCM progression .
  • HRC’s evolutionary divergence (e.g., rapid sequence changes in mammals vs. conserved triadin) complicates cross-species extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.